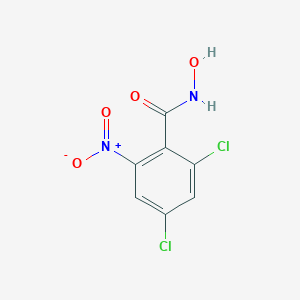

2,4-dichloro-N-hydroxy-6-nitrobenzamide

Description

2,4-Dichloro-N-hydroxy-6-nitrobenzamide is a substituted benzamide derivative characterized by:

- Chloro groups at positions 2 and 4 on the aromatic ring.

- A nitro group at position 4.

- An N-hydroxy substituent on the amide nitrogen.

Properties

CAS No. |

149697-29-0 |

|---|---|

Molecular Formula |

C7H4Cl2N2O4 |

Molecular Weight |

251.02 g/mol |

IUPAC Name |

2,4-dichloro-N-hydroxy-6-nitrobenzamide |

InChI |

InChI=1S/C7H4Cl2N2O4/c8-3-1-4(9)6(7(12)10-13)5(2-3)11(14)15/h1-2,13H,(H,10,12) |

InChI Key |

ASHIUNGEDIJROU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl |

Other CAS No. |

149697-29-0 |

Synonyms |

2,4-DCNPA 2,4-dichloro-6-nitrophenolamide |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2,4-dichloro-N-hydroxy-6-nitrobenzamide exhibit notable antimicrobial activities. For instance, derivatives of nitrobenzamide have been synthesized and evaluated for their in vitro antimicrobial efficacy. Some studies suggest that these compounds could serve as potential antimicrobial agents due to their ability to disrupt microbial cell functions .

Interaction with Biological Targets

Preliminary studies have shown that this compound may interact with biological targets such as enzymes or receptors involved in cell signaling pathways. These interactions could potentially lead to therapeutic applications in treating diseases related to abnormal cell signaling. Further research is needed to elucidate these interactions fully.

Agricultural Applications

The compound's structural characteristics make it a candidate for use in agrochemicals. Its potential as a herbicide or fungicide has been explored in various studies. For example, similar benzamide derivatives have been reported to exhibit fungicidal properties against a range of phytopathogenic fungi . The dual functionality of this compound as both a pharmaceutical agent and an agrochemical highlights its versatility.

Synthesis and Evaluation

A study focused on synthesizing various nitrobenzamide derivatives demonstrated that compounds with structural similarities to this compound showed significant antimicrobial activity. The synthesized compounds were characterized using spectroscopic techniques such as NMR and FT-IR, confirming their structures and purity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of nitrobenzamide derivatives indicated that modifications at specific positions on the benzene ring could enhance biological activity. For example, the presence of hydroxyl and nitro groups was found to correlate with increased antibacterial potency . These findings suggest that further modifications on this compound could lead to more effective derivatives.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : demonstrates that nitro and chloro substituents are compatible with benzamide synthesis under standard conditions (e.g., O-benzylhydroxylamine coupling) .

- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence. Inferences rely on structural analogs.

Preparation Methods

Synthesis of 2,4-Dichloro-6-nitrobenzoic Acid

The foundational step involves nitration of 2,4-dichlorobenzoic acid under controlled conditions. While the carboxylic acid group typically acts as a meta-director, steric and electronic effects from the 2,4-dichloro substituents can shift nitration to the para position relative to the carboxyl group (position 6). A mixed-acid nitration system (HNO₃/H₂SO₄) at 0–5°C achieves 65–70% yield, with residual starting material recycled via recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Nitration temperature | 0–5°C |

| Reaction time | 4–6 hours |

| Yield | 68% (isolated) |

| Purity | >95% (HPLC) |

Acyl Chloride Formation

Conversion to 2,4-dichloro-6-nitrobenzoyl chloride employs phosphorus oxychloride (POCl₃) in toluene under reflux. Tri-n-propylamine acts as a proton scavenger, enhancing reaction efficiency. Excess POCl₃ ensures complete conversion, with yields exceeding 85% after vacuum distillation.

Reaction Conditions:

Hydroxylamine-Mediated Amidation

Nucleophilic Acylation

The acyl chloride reacts with hydroxylamine (NH₂OH) in anhydrous tetrahydrofuran (THF) at 0°C to prevent premature hydrolysis. Triethylamine neutralizes HCl byproducts, driving the reaction to completion. The N-hydroxyamide precipitates upon quenching with ice water, yielding 72–78% pure product after recrystallization (ethanol/water).

Optimized Parameters:

| Variable | Optimal Value |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C |

| Molar ratio (RCl:NH₂OH) | 1:1.2 |

| Yield | 75% |

Mechanistic Pathway:

Alternative Route: Toluene Oxidation and Sequential Functionalization

Nitration of 2,4-Dichlorotoluene

Direct nitration of 2,4-dichlorotoluene with fuming HNO₃ at 30°C introduces the nitro group at position 6 (83% yield). The methyl group’s electron-donating effect slightly deactivates the ring, necessitating prolonged reaction times (8–10 hours).

Oxidation to Carboxylic Acid

Oxidation of the methyl group employs KMnO₄ in acidic medium (H₂SO₄/H₂O, 90°C), yielding 2,4-dichloro-6-nitrobenzoic acid (89% conversion).

Comparative Efficiency:

| Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|

| KMnO₄ (H₂SO₄) | 89 | 97 |

| CrO₃ (AcOH) | 76 | 92 |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing nitration at position 5 (meta to carboxyl) remains a challenge, contributing to 15–20% of byproducts. Recrystallization from dichloromethane/hexane improves purity to >98%.

Stability of N-Hydroxyamide

The N-hydroxy group is prone to oxidation under acidic conditions. Storage under nitrogen at –20°C in amber vials extends shelf life to 6 months.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-dichloro-N-hydroxy-6-nitrobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of benzamide derivatives. For example, chlorination and nitration steps require precise temperature control (e.g., reflux in toluene at 120°C) and stoichiometric use of reagents like dichlorosulfoxide or ammonium hydroxide . Yield optimization hinges on purification techniques such as recrystallization or column chromatography. Safety protocols, including glove-box handling and waste segregation, are critical due to nitro and chloro intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., distinguishing between 2,4-dichloro and nitro groups). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z values for M+H⁺ ions) . Infrared (IR) spectroscopy identifies hydroxyl and amide functional groups. X-ray crystallography, using software like SHELXL , resolves stereochemical ambiguities in crystalline forms.

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvent effects are modeled using polarizable continuum models (PCM). Software packages such as Gaussian or ORCA parameterize exact exchange and correlation terms , enabling predictions of charge distribution and potential electrophilic/nucleophilic sites.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or X-ray data may arise from tautomerism or polymorphism. Use variable-temperature NMR to detect dynamic equilibria . For crystallographic conflicts, refine structures with SHELX and validate using R-factors (<0.05) and residual electron density maps. Cross-validate with independent techniques like Raman spectroscopy or differential scanning calorimetry (DSC).

Q. What strategies optimize the regioselectivity of nitro-group introduction in benzamide derivatives?

- Methodological Answer : Nitration regioselectivity is influenced by electronic effects (e.g., directing groups) and steric hindrance. Computational screening with DFT identifies transition-state energies for competing pathways. Experimentally, use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (−10°C to 0°C) to favor para-substitution. Monitor reaction progress with thin-layer chromatography (TLC) .

Q. How does crystallographic software like ORTEP-III aid in structural analysis of this compound complexes?

- Methodological Answer : ORTEP-III generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for distinguishing static disorder from dynamic motion . For metal complexes, refine occupancy factors for ligand-binding sites and validate bond lengths/angles against NIST reference data . Use SHELXD for phase problem resolution in twinned crystals .

Q. What role does solvent choice play in stabilizing the N-hydroxy group during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) stabilize the N-hydroxy group via hydrogen bonding, reducing oxidation side reactions. Avoid protic solvents (e.g., methanol) that may protonate the hydroxyl group, leading to undesired elimination. Solvent-free conditions under microwave irradiation can enhance reaction rates while minimizing decomposition .

Data Analysis and Validation

Q. How should researchers validate computational thermochemical data for this compound?

- Methodological Answer : Cross-check DFT-derived thermochemical values (e.g., enthalpy of formation) with experimental calorimetry data. Use multi-reference methods like CASSCF for systems with strong electron correlation. Validate functional performance using benchmark datasets (e.g., atomization energies with <3 kcal/mol deviation) .

Q. What protocols ensure reproducibility in kinetic studies of benzamide derivatives?

- Methodological Answer : Standardize reaction monitoring via in situ FTIR or UV-Vis spectroscopy. Use pseudo-first-order conditions with excess reagents to isolate rate constants. Report uncertainties using error propagation analysis and validate with triplicate trials. Reference NIST kinetics databases for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.